Triacrylate de triméthylolpropane

Vue d'ensemble

Description

Trimethylolpropane triacrylate (TMPTA) is a multifunctional monomer widely used in industrial applications due to its ability to form cross-linked polymers. It is utilized in the production of ultraviolet-curable inks, electron beam irradiation-curable coatings, polymers, resins, photopolymer and flexographic printing plates, photoresists, acrylic glues, and anaerobic sealants. Additionally, TMPTA finds applications in paper and wood impregnates, wire and cable extrusion, polymer-impregnated concrete, and polymer concrete structural composites .

Synthesis Analysis

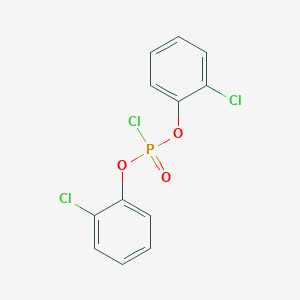

The synthesis of TMPTA involves the reaction of acrylic acid with trimethylolpropane. One study used zinc acetate as a catalyst, finding that optimal conditions included a catalyst dosage of 0.4%, a reaction temperature of 180-185°C, a reaction time of 4 hours, and an acid to alcohol molar ratio of 3.3:1. Under these conditions, the esterification rate could reach over 95% . Another study utilized solid super-acid SO_4^2-/TiO_2 as a catalyst, achieving an esterification rate of 97% with a molar ratio of trimethylolpropane to acrylic acid of 1:3.8 and a reaction time of 6 hours .

Molecular Structure Analysis

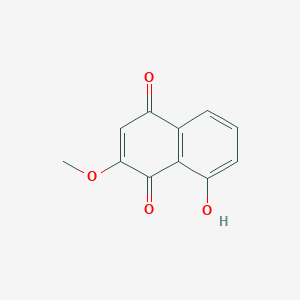

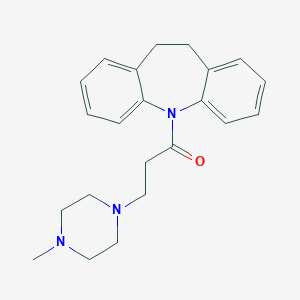

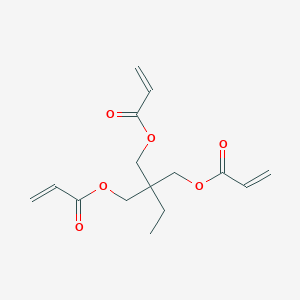

TMPTA is characterized by the presence of three acrylate groups attached to a trimethylolpropane backbone. This structure is responsible for its high reactivity and ability to form cross-linked networks upon polymerization. The molecular structure of TMPTA has been confirmed through various analytical techniques such as IR spectroscopy .

Chemical Reactions Analysis

TMPTA can undergo polymerization reactions to form various polymeric materials. For instance, it has been grafted onto the surface of flaky aluminum particles through in situ polymerization, enhancing the corrosion resistance and adhesive properties of the aluminum pigments . Another study reported the functionalization of poly(trimethylolpropane trimethacrylate) particles with acid chloride groups, which can be further converted to esters or amides, making them useful for catalysis and chromatography .

Physical and Chemical Properties Analysis

The physical properties of TMPTA-based polymers have been studied extensively. One study synthesized a photosensitive prepolymer from trimethylolpropane triglycidylether and acrylic acid, resulting in a UV-cured coating with a tensile strength of 28.43 MPa, Young’s modulus of 965.59 MPa, and an elongation at tear of 4.10% . The porosity of poly(trimethylolpropane trimethacrylate) gels was investigated using techniques like scanning electron microscopy, nitrogen adsorption/desorption, and mercury porosimetry, revealing bimodal pore-size distributions . Additionally, the morphology of polymer blends containing TMPTA was controlled by the molecular weight of a copolymer, affecting the characteristic length scales of the phase-separated structure .

Toxicology Analysis

Toxicology studies have been conducted to assess the safety of TMPTA. In dermal studies with rats and mice, TMPTA caused irritation at the site of application, with various degrees of epidermal and dermal effects observed. Long-term exposure in genetically modified mice resulted in increased incidences of papillomas and squamous cell carcinomas at the site of application. However, genetic toxicology studies did not show an increase in micronucleus frequency in peripheral blood erythrocytes, suggesting no genotoxicity under the conditions tested .

Applications De Recherche Scientifique

Catalyse hétérogène

Le TMPTA est utilisé dans la synthèse des acrylates de polyalcool par des réactions d'estérification. Des chercheurs ont utilisé des catalyseurs hétérogènes comme les résines Amberlite™ et Dowex™ pour la synthèse sans solvant du TMPTA . Ce procédé est important dans le domaine de la catalyse car il offre une approche plus verte et plus durable pour produire des acrylates, qui sont essentiels dans la fabrication de divers produits industriels.

Revêtements et résines

Dans l'industrie des revêtements, des résines acryliques aqueuses modifiées au TMPTA sont développées pour améliorer les propriétés mécaniques . L'ajout de TMPTA entraîne une augmentation de la résistance à la traction et une meilleure hydrophobicité, ce qui rend ces résines adaptées aux revêtements anticorrosion. Cette application est particulièrement importante pour protéger les surfaces métalliques dans des environnements difficiles.

Matériaux nanocomposites

Le TMPTA est un matériau de départ pour la création de nanocomposites poly(triacrylate de triméthylolpropane/aluminium) par polymérisation en solution in situ . Ces nanocomposites présentent des propriétés uniques comme une meilleure stabilité thermique et une conductivité électrique accrue, ouvrant de nouvelles voies de recherche en science des matériaux avancés.

Blocs de construction des polymères

En tant que monomère acrylate trifonctionnel, le TMPTA sert de diluant réactif et de bloc de construction de polymère dans la formulation de vernis de sur-impression, d'encres et de revêtements pour le bois, le plastique et les surfaces métalliques . Sa polymérisation rapide lorsqu'il est exposé à des radicaux libres en fait un composant précieux pour la création de polymères personnalisés pour des applications spécifiques.

Applications électrochimiques

Les polymères à base de TMPTA sont utilisés comme électrolytes dans les cellules solaires sensibilisées à la lumière . Cette application tire parti de la capacité de réticulation du TMPTA à former des réseaux de polymères stables qui peuvent faciliter le transport des ions, ce qui est crucial pour l'efficacité des cellules solaires.

Formation d'hydrogel

Le TMPTA est impliqué dans la formation d'hydrogels réticulables à base d'acrylamide/acide crotonique rétenteurs d'eau . Ces hydrogels ont des applications potentielles en agriculture pour la conservation de l'eau et la libération contrôlée des engrais, ce qui montre le rôle du TMPTA dans la recherche durable.

Protection électromagnétique

L'incorporation de TMPTA dans des composites avec des matériaux conducteurs comme les nanotubes de carbone améliore leurs capacités de protection électromagnétique . Cette application est essentielle pour protéger les appareils électroniques des interférences électromagnétiques, ce qui est une préoccupation croissante dans notre monde de plus en plus numérique.

Technologies de détection

Les matériaux modifiés au TMPTA présentent des modifications de leurs propriétés en réponse à des stimuli externes, ce qui les rend adaptés aux applications de détection . Par exemple, la conductivité des composites peut augmenter considérablement avec l'ajout de charges conductrices, ce qui peut être utilisé dans le développement de capteurs pour diverses industries.

Mécanisme D'action

Target of Action

Trimethylolpropane triacrylate (TMPTA) is a trifunctional acrylate ester monomer . It is primarily used in the manufacture of plastics, adhesives, acrylic glue, anaerobic sealants, and ink . Its primary targets are the molecules in these materials that it helps to crosslink, thereby improving their mechanical strength .

Mode of Action

TMPTA polymerizes rapidly when exposed to sources of free radicals . This polymerization process involves the formation of covalent bonds between the TMPTA molecules and the molecules of the material it is added to, resulting in a crosslinked network. This crosslinking process enhances the mechanical strength of the material . Furthermore, TMPTA has acrylic functionality, which allows it to undergo the Michael reaction with an amine . This reaction is used in epoxy chemistry to speed up the cure time considerably .

Biochemical Pathways

For instance, it is used in the synthesis of high-performance cross-linked polycarboxylate superplasticizers .

Pharmacokinetics

It is known to have low volatility and a fast cure response , which may influence its behavior in industrial settings.

Result of Action

The primary result of TMPTA’s action is the formation of a crosslinked network within the material it is added to. This network enhances the material’s mechanical strength . Additionally, TMPTA imparts weather, chemical, and water resistance to these materials, as well as good abrasion resistance .

Action Environment

The action of TMPTA can be influenced by environmental factors. For instance, it polymerizes rapidly when exposed to sources of free radicals . Therefore, the presence of such sources in the environment can influence the rate of TMPTA’s polymerization and, consequently, its efficacy. Furthermore, TMPTA is known to be hygroscopic and light-sensitive , which means that its stability and action can be affected by moisture and light levels in the environment.

Safety and Hazards

Orientations Futures

Due to the new Class 2 carcinogen classification of TMPTA, there is a clear demand for alternatives . Acrylates based on alkoxylates are emerging as a promising alternative . They provide a safer option for UV-curing processes as they do not have any carcinogen classification . They also offer properties similar to TMPTA when looking at diluting effects, reactivity, and crosslinking .

Propriétés

IUPAC Name |

2,2-bis(prop-2-enoyloxymethyl)butyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-5-12(16)19-9-15(8-4,10-20-13(17)6-2)11-21-14(18)7-3/h5-7H,1-3,8-11H2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKWPKUUDNSNPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36446-02-3 | |

| Record name | Trimethylolpropane triacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36446-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0027773 | |

| Record name | Trimethylolpropane triacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Liquid; [IUCLID] Colorless liquid with a pungent odor; Hygroscopic; Tan or amber in color if impure; [NTP] Clear or yellow liquid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | 2-Propenoic acid, 1,1'-[2-ethyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylolpropane triacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1331 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: >200 °C at 1 mm Hg | |

| Record name | Trimethylolpropane triacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water | |

| Record name | Trimethylolpropane triacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.11 g/cu cm at 20 °C | |

| Record name | Trimethylolpropane triacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Trimethylolpropane triacrylate is manufactured by esterification of trimethylolpropane; acrylic acid is a known impurity in the technical-grade compound. | |

| Record name | Trimethylolpropane triacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous, colorless to tan liquid | |

CAS RN |

15625-89-5 | |

| Record name | Trimethylolpropane triacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15625-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolpropane triacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[2-ethyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylolpropane triacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate; 2,2-bis(acryloyloxymethyl)butyl acrylate; trimethylolpropane triacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLPROPANE TRIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B67KGL96S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethylolpropane triacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of TMPTA?

A1: The molecular formula of TMPTA is C15H20O6, and its molecular weight is 296.32 g/mol.

Q2: What spectroscopic data is available for TMPTA?

A2: Several studies have characterized TMPTA using various spectroscopic techniques, including Fourier transform infrared spectroscopy (FTIR) [, , ], nuclear magnetic resonance (NMR) [, ], and electron spin resonance (ESR) []. These techniques provide information about the functional groups, molecular structure, and polymerization behavior of TMPTA.

Q3: How does TMPTA contribute to the properties of polymer blends?

A3: TMPTA acts as a crosslinking agent in polymer blends, enhancing properties like tensile strength and modulus. For instance, in poly(vinyl chloride)/epoxidized natural rubber blends, TMPTA improves adhesion and crosslinking, resulting in enhanced mechanical properties after electron beam irradiation [, ].

Q4: Does TMPTA influence the biodegradability of composites?

A4: Research suggests that incorporating TMPTA can influence the biodegradability of certain composites. For example, in rice husk powder-filled recycled polypropylene composites, the addition of TMPTA, along with crude palm oil, was found to increase biodegradation rates [].

Q5: Does TMPTA exhibit catalytic properties?

A5: TMPTA itself is not typically used as a catalyst. Its primary function is as a reactive monomer or crosslinking agent in polymerization reactions.

Q6: Have computational methods been used to study TMPTA?

A6: While specific computational studies solely focusing on TMPTA are limited within the provided research, computational chemistry techniques like molecular modeling and simulation could be applied to predict its reactivity, polymerization kinetics, and interactions with other molecules.

Q7: How does the structure of TMPTA relate to its crosslinking ability?

A7: The three acrylate groups in TMPTA are responsible for its high reactivity and ability to form crosslinks. These groups readily participate in free radical polymerization reactions, leading to the formation of three-dimensional polymer networks. [, ]

Q8: What is known about the stability of TMPTA?

A8: TMPTA is sensitive to UV light and heat, which can initiate polymerization. Therefore, it is often stored in the presence of inhibitors like hydroquinone to prevent premature polymerization. [, ]

Q9: Are there specific safety regulations regarding TMPTA?

A9: Yes, due to its potential toxicity and sensitization properties, handling TMPTA requires precautions. The Occupational Safety and Health Administration (OSHA) and other regulatory bodies provide guidelines for the safe handling and use of TMPTA. [, ]

Q10: What is the environmental impact of TMPTA?

A10: While specific studies on the environmental degradation of TMPTA are limited in the provided research, it is essential to consider its potential impact. As an acrylate, TMPTA may pose risks to aquatic life and require careful management during manufacturing, use, and disposal.

Q11: Is TMPTA known to be toxic or carcinogenic?

A11: Research indicates that TMPTA can cause skin irritation and allergic reactions. Furthermore, animal studies have shown that long-term dermal exposure to high concentrations of TMPTA can potentially lead to tumor development in specific organs, highlighting the need for careful handling and exposure control. [, , ]

Q12: Are there alternatives to TMPTA in various applications?

A12: Yes, depending on the specific application, other multifunctional acrylates, such as dipentaerythritol hexaacrylate or ethoxylated trimethylolpropane triacrylate, can be used as alternatives to TMPTA. The choice of an alternative depends on factors like reactivity, viscosity, and desired final properties of the material. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.